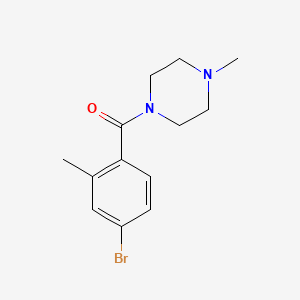
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
货号 B1526707
分子量: 297.19 g/mol
InChI 键: NNRHWZYYIURZAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08193189B2
Procedure details


A solution of 0.850 ml (10 mmol) oxalyl chloride in 20 ml CH2Cl2 is added dropwise to a iced-cooled solution of 1.10 g (5 mmol) 4-bromo-2-methylbenzoic acid in 30 ml CH2Cl2. After complete addition, the cooling bath is removed and stirring maintained for 1 h at RT. The solvent is evaporated to dryness, the resultant colorless residue is dried under vacuum and then diluted with 25 ml CH2Cl2. This solution is then added dropwise to a mixture of 1.01 g (10 mmol) of N-methylpiperazine in 25 ml CH2Cl2. After 1 h 30, the reaction mixture is diluted with water and the two phases are separated. The aqueous phase is re-extracted with CH2Cl2 and the combined organic extracts are successively washed with a sat.solution of NaHCO3, water, sat. brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo to afford, after drying in HV, the title compound which is used in the next step without further purification.







Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[C:10]([CH3:17])[CH:9]=1.[CH3:18][N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>C(Cl)Cl.O>[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([N:22]2[CH2:23][CH2:24][N:19]([CH3:18])[CH2:20][CH2:21]2)=[O:14])=[C:10]([CH3:17])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant colorless residue is dried under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 25 ml CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the two phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is re-extracted with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts are successively washed with a sat.solution of NaHCO3, water, sat. brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying in HV
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the title compound which is used in the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=C(C=C1)C(=O)N1CCN(CC1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
